molecular formula C9H7ClFN3 B6143802 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine CAS No. 1136906-25-6

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No. B6143802
CAS RN: 1136906-25-6
M. Wt: 211.62 g/mol
InChI Key: PTVBUJMTAGFCDV-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula ClC6H3(F)B(OH)2 . It is used as a reactant in various chemical reactions such as Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and synthesis of kinesin spindle protein inhibitors .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorophenylboronic acid is represented by the formula ClC6H3(F)B(OH)2 . The molecular weight of the compound is 174.37 .


Chemical Reactions Analysis

As mentioned earlier, 5-Chloro-2-fluorophenylboronic acid is used in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and in the synthesis of kinesin spindle protein inhibitors .


Physical And Chemical Properties Analysis

5-Chloro-2-fluorophenylboronic acid is a solid with a melting point of 122-127 °C . It has a molecular weight of 174.37 .

Scientific Research Applications

Antimicrobial Activity

  • Pyrazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, including various chloro-fluorophenyl pyrazoles, have shown excellent to good antibacterial activity against a range of bacteria. This suggests that 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine could be a precursor in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Anti-inflammatory and Analgesic Activities

  • Research has also explored the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives, which share structural similarities with pyrazole compounds. These findings indicate the potential of pyrazole-based compounds in developing new anti-inflammatory and pain relief medications (Khalifa & Abdelbaky, 2008).

Organic Light-Emitting Diodes (OLEDs)

  • Pyrazoloquinolines, a class of compounds related to pyrazoles, have been investigated for their applications in organic light-emitting diodes (OLEDs). These studies have focused on the influence of fluorine-containing substituents on the optical properties of the compounds, suggesting the potential use of 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine in OLED research (Szlachcic et al., 2017).

Structural Characterization and Crystallography

  • The structural characterization and crystallography of pyrazole derivatives, including those with chloro-fluorophenyl groups, have provided valuable insights into their molecular conformations. This research aids in understanding the chemical and physical properties of such compounds, potentially guiding the synthesis of new materials with desired characteristics (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVBUJMTAGFCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine

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